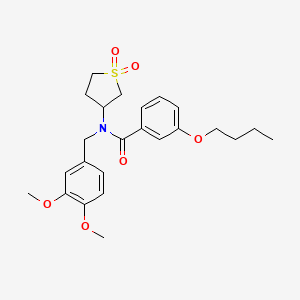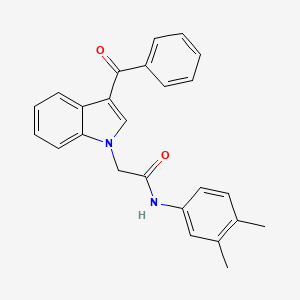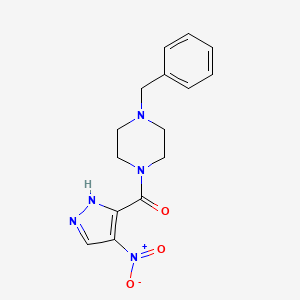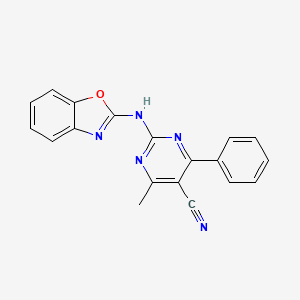![molecular formula C26H25FN2O5 B11580391 3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-propyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B11580391.png)
3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-propyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1-propyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound with a unique spiro structure. This compound features a combination of indole and pyrrole rings, which are fused together in a spiro configuration. The presence of a fluorophenyl group and a tetrahydrofuran moiety adds to its structural complexity and potential reactivity.
準備方法
The synthesis of 3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1-propyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Spirocyclization: The indole derivative undergoes spirocyclization with a suitable pyrrole precursor under acidic or basic conditions to form the spiro[indole-3,2’-pyrrole] core.
Functional Group Introduction: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, while the tetrahydrofuran moiety is added through a nucleophilic substitution reaction.
Final Modifications: The hydroxyl and propyl groups are introduced through selective reduction and alkylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated reaction systems.
化学反応の分析
3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1-propyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures, depending on the reaction conditions and reagents used.
科学的研究の応用
3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1-propyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its structural rigidity and functional group diversity.
作用機序
The mechanism of action of 3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1-propyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or allosteric mechanisms. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxyl and carbonyl groups can form hydrogen bonds with target molecules.
類似化合物との比較
Similar compounds to 3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1-propyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione include:
Spiro[indole-3,2’-pyrrole] derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the rings.
Fluorophenyl-containing compounds: These compounds contain the fluorophenyl group but may have different core structures, such as benzene or pyridine rings.
Tetrahydrofuran derivatives: These compounds feature the tetrahydrofuran moiety but may lack the spirocyclic structure or other functional groups present in the target compound.
The uniqueness of 3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1-propyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione lies in its combination of these structural elements, which confer distinct chemical and biological properties.
特性
分子式 |
C26H25FN2O5 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
(4'Z)-4'-[(4-fluorophenyl)-hydroxymethylidene]-1'-(oxolan-2-ylmethyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H25FN2O5/c1-2-13-28-20-8-4-3-7-19(20)26(25(28)33)21(22(30)16-9-11-17(27)12-10-16)23(31)24(32)29(26)15-18-6-5-14-34-18/h3-4,7-12,18,30H,2,5-6,13-15H2,1H3/b22-21+ |
InChIキー |
UXRUQUMJDUHYNH-QURGRASLSA-N |
異性体SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C(=O)N3CC5CCCO5 |
正規SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CC5CCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-4-[4-(methylsulfanyl)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11580322.png)
![10-(1H-benzimidazol-2-ylmethyl)-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11580327.png)

![N-cyclopentyl-2-{7-ethyl-3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11580333.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B11580336.png)
![1-(2-Chloro-4-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine](/img/structure/B11580344.png)

![(5Z)-5-(2-butoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580347.png)

![5,7-Dimethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11580353.png)
![2-[(3-Chlorophenoxy)methyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11580358.png)
![N-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580378.png)
![N-(2-chlorophenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580381.png)
